Superior Binding Affinity of SPSB2-iNOS Inhibitory Cyclic Peptide-1 vs. CP2 and CP3
SPSB2-iNOS inhibitory cyclic peptide-1 (CP1) exhibits a binding affinity (Kd = 4.4 nM) that is approximately 4.8-fold higher than CP2 (Kd = 21 nM) and 1.6-fold higher than CP3 (Kd = 7 nM) for the SPSB2 SPRY domain . Affinity was determined by surface plasmon resonance (SPR), [1H,15N]-HSQC NMR, and 19F NMR [1].
| Evidence Dimension | SPSB2 binding affinity (Kd) |
|---|---|
| Target Compound Data | 4.4 nM |
| Comparator Or Baseline | CP2: 21 nM; CP3: 7 nM |
| Quantified Difference | CP1 exhibits 4.8-fold higher affinity than CP2; 1.6-fold higher than CP3 |
| Conditions | Surface plasmon resonance (SPR) against recombinant SPSB2 SPRY domain |
Why This Matters
Higher binding affinity enables lower working concentrations in cellular assays, reducing off-target effects and conserving precious compound material.
- [1] Yap BK, Leung EW, Yagi H, Galea CA, Chhabra S, Chalmers DK, Nicholson SE, Thompson PE, Norton RS. A potent cyclic peptide targeting SPSB2 protein as a potential anti-infective agent. J Med Chem. 2014 Aug 28;57(16):7006-15. View Source
